Maillard Product -

Maillard Product

Catalog Number: EVT-13993707
CAS Number:
Molecular Formula: C36H49N7O12
Molecular Weight: 771.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A heterogeneous group of compounds derived from rearrangements, oxidation, and cross-linking reactions that follow from non-enzymatic glycation of amino groups in PROTEINS; LIPIDS; or NUCLEIC ACIDS. Their accumulation in vivo accelerates under hyperglycemic, oxidative, or inflammatory conditions. Heat also accelerates the formation of advanced glycation end products (AGEs) such seen with the browning of food during cooking.
Source

The Maillard reaction was first described by French chemist Louis Camille Maillard in 1912. It is a non-enzymatic browning reaction that occurs when food is subjected to heat, typically during cooking processes like roasting, baking, or grilling. The reaction can also occur during food storage and processing under certain conditions .

Classification

Maillard products can be classified based on their molecular weight and structure. They include low-molecular-weight compounds such as aldehydes and ketones, as well as high-molecular-weight polymers known as melanoidins. These classifications reflect the complexity and variability of the products formed during the reaction .

Synthesis Analysis

Methods

The synthesis of Maillard products occurs through a series of reactions initiated by the combination of reducing sugars and amino acids under heat. The process typically involves three main steps:

  1. Initial Condensation: The carbonyl group of a reducing sugar reacts with the amino group of an amino acid to form an N-substituted glycosylamine, releasing water.
  2. Amadori Rearrangement: The glycosylamine undergoes rearrangement to form stable ketosamines.
  3. Further Reactions: Ketosamines can dehydrate and polymerize to produce a variety of compounds, including melanoidins .

Technical Details

The Maillard reaction is influenced by several factors including temperature, pH, moisture content, and the nature of the reactants. Optimal conditions for the reaction typically range from 140°C to 165°C (280°F to 330°F) with moderate moisture levels .

Molecular Structure Analysis

Structure

Maillard products exhibit a wide range of molecular structures due to the diversity of reactants involved in the reaction. The initial product, N-substituted glycosylamine, can rearrange into various ketosamines. As these intermediates further react, they can form complex polymers known as melanoidins which are characterized by their brown color and significant molecular weight .

Data

The molecular weight of specific Maillard reaction intermediates varies significantly; for instance, simple aldehydes may have low molecular weights (around 44 Da), whereas melanoidins can exceed several thousand Daltons depending on their degree of polymerization .

Chemical Reactions Analysis

Reactions

The Maillard reaction encompasses several key chemical transformations:

  1. Formation of Glycosylamine: The initial reaction between amino acids and reducing sugars.
  2. Amadori Rearrangement: Converts glycosylamines into ketosamines.
  3. Dehydration and Polymerization: Leads to the formation of melanoidins and other complex products.

These reactions can yield various byproducts such as diacetyl and acrylamide, which have implications for food flavor and safety .

Technical Details

The formation of acrylamide, a potential carcinogen, occurs primarily when reducing sugars react with asparagine at high temperatures during cooking processes . Understanding these reactions is crucial for controlling food quality and safety.

Mechanism of Action

Process

The mechanism underlying the Maillard reaction involves several stages:

  1. Nucleophilic Attack: The amino group attacks the carbonyl carbon of the sugar.
  2. Formation of Intermediates: This leads to unstable intermediates that can rearrange or dehydrate.
  3. Polymerization: Eventually results in complex brown pigments (melanoidins) that are responsible for flavor and color in cooked foods .

Data

Research indicates that the rate of the Maillard reaction increases with temperature and decreases at very high or very low moisture levels . This information is vital for optimizing cooking methods to enhance flavor while minimizing undesirable byproducts.

Physical and Chemical Properties Analysis

Physical Properties

Maillard products are generally characterized by their brown color, which results from extensive polymerization. They are often soluble in water but vary widely in solubility depending on their molecular structure.

Chemical Properties

Chemically, Maillard products exhibit reactivity due to functional groups present in their structures (e.g., aldehydes, ketones). They can participate in further reactions such as oxidation or hydrolysis depending on environmental conditions .

Relevant Data or Analyses

Studies have shown that the presence of metal ions can influence both the rate and outcome of Maillard reactions by acting as catalysts or inhibitors .

Applications

Scientific Uses

Maillard products have significant implications in various fields:

  • Food Industry: They enhance flavor and color in processed foods.
  • Nutritional Science: Understanding how these compounds affect protein digestibility and nutrient availability is crucial for developing healthier food options.
  • Health Research: Investigating advanced glycation end-products formed through Maillard reactions provides insights into aging and chronic diseases .

Properties

Product Name

Maillard Product

IUPAC Name

6-acetyl-8-cyclopentyl-2-[[5-[4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]piperazin-1-yl]pyridin-2-yl]amino]-5-methylpyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C36H49N7O12

Molecular Weight

771.8 g/mol

InChI

InChI=1S/C36H49N7O12/c1-17-21-14-38-36(40-32(21)43(19-5-3-4-6-19)33(52)25(17)18(2)46)39-24-8-7-20(13-37-24)41-9-11-42(12-10-41)34-29(50)28(49)31(23(16-45)53-34)55-35-30(51)27(48)26(47)22(15-44)54-35/h7-8,13-14,19,22-23,26-31,34-35,44-45,47-51H,3-6,9-12,15-16H2,1-2H3,(H,37,38,39,40)

InChI Key

DYSPTWKZFBSOIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)C7CCCC7)C(=O)C

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